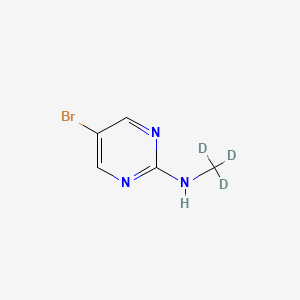![molecular formula C10H7N3O B12086061 9aH-imidazo[1,2-a]quinoxalin-4-one](/img/structure/B12086061.png)
9aH-imidazo[1,2-a]quinoxalin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9aH-Imidazo[1,2-a]quinoxalin-4-one is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities, including antitumor, antiviral, antibacterial, and anti-inflammatory properties . The unique structure of this compound makes it a valuable target for synthetic chemists and researchers in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9aH-imidazo[1,2-a]quinoxalin-4-one typically involves the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole. This reaction is catalyzed by phenyliodine(III) dicyclohexanecarboxylate in the presence of an iridium catalyst and is induced by visible light . Another method involves the cyclization of 5-(aminomethyl)-1-(2-halophenyl)-1H-imidazoles in a base medium, leading to the formation of imidazo[1,2-a]quinoxalines through aromatic nucleophilic substitution and subsequent autooxidation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that they can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions: 9aH-Imidazo[1,2-a]quinoxalin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of functional groups in the molecule allows for diverse reactivity.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Aromatic nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles under basic conditions.
Major Products: The major products formed from these reactions include various functionalized derivatives of this compound, which can exhibit enhanced biological activities.
Scientific Research Applications
9aH-Imidazo[1,2-a]quinoxalin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9aH-imidazo[1,2-a]quinoxalin-4-one involves its interaction with specific molecular targets and pathways. For instance, it acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of kinases such as SK2, PIM, and IkB . These interactions lead to the modulation of cellular signaling pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Imidazo[1,5-a]quinoxalines: These compounds share a similar core structure but differ in the position of the imidazole ring fusion.
Quinoxalines: These compounds are structurally related and are used in various applications, including as antibiotics, dyes, and DNA-binding agents.
Uniqueness: 9aH-Imidazo[1,2-a]quinoxalin-4-one stands out due to its specific biological activities and the ease with which it can be functionalized to produce derivatives with enhanced properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development.
Properties
Molecular Formula |
C10H7N3O |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
9aH-imidazo[1,2-a]quinoxalin-4-one |
InChI |
InChI=1S/C10H7N3O/c14-10-9-11-5-6-13(9)8-4-2-1-3-7(8)12-10/h1-6,8H |
InChI Key |
BBJMIXVGWWREBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=O)C3=NC=CN23)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Amino-2-[[2-[(2-amino-3-hydroxypropanoyl)amino]acetyl]amino]-4-oxobutanoic acid](/img/structure/B12085991.png)



![methyl 4-[3-formyl-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12086010.png)
![(3,9-Diaza-spiro[5.5]undec-3-yl)-(2-fluoro-phenyl)-methanone](/img/structure/B12086014.png)







